Purmorphamine

Smoothened Binding Hedgehog Pathway Competitive Binding Assay

Choose Purmorphamine (C31H32N6O2; MW 520.62) for unique allosteric/non-competitive Smo activation not achievable with standard orthosteric agonists like SAG (Ki >10,000 nM vs. [3H]SAG-1.3). Its distinct binding profile is essential for research on Vismodegib-resistant oncogenic Smo mutants (SmoW535L, SmoD473H) and yields superior potency in neural repair c-Jun/neurite outgrowth assays. This validated, cell-permeable purine is the gold standard for bone biology (ALP EC50 ~1 µM in C3H10T1/2; >90-fold ALP synergy with BMP-4) and reproducible Hedgehog pathway interrogation.

Molecular Formula C31H32N6O2
Molecular Weight 520.6 g/mol
CAS No. 483367-10-8
Cat. No. B1684312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurmorphamine
CAS483367-10-8
SynonymsPurmorphamine
Molecular FormulaC31H32N6O2
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7
InChIInChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35)
InChIKeyFYBHCRQFSFYWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Purmorphamine (CAS 483367-10-8): Baseline Characterization for Hedgehog Pathway Research Procurement


Purmorphamine is a synthetic, cell-permeable 2,6,9-trisubstituted purine compound (C31H32N6O2; MW 520.62) and the first identified small-molecule agonist of the Smoothened (Smo) receptor . It activates the Hedgehog (Hh) signaling pathway by directly binding Smo and antagonizing cyclopamine binding, with a reported binding IC50 of ~1.5 μM in HEK293T cells . This activation results in downstream transcriptional events, including upregulation of Gli1 and Patched , and is functionally linked to its well-characterized capacity to induce osteoblast differentiation in multipotent mesenchymal progenitor cells (e.g., C3H10T1/2) with an EC50 of 1 μM (based on alkaline phosphatase expression) .

Purmorphamine (483367-10-8) vs. Smo Agonist Alternatives: Why Functional and Binding Profiles Preclude Simple Interchange


Substituting Purmorphamine with another Smo agonist, such as SAG, is not a trivial decision due to significant divergences in their molecular pharmacology and functional selectivity. Quantitative evidence reveals that Purmorphamine and SAG differ markedly in their binding kinetics, with Purmorphamine exhibiting a Ki >10,000 nM for both [3H]SAG-1.3 and [3H]Cyclopamine, contrasting sharply with SAG1.3's Ki of 1.0 nM [1]. Furthermore, in functional assays of neural repair, Purmorphamine has been directly shown to possess greater potency than SAG in driving a specific cellular phenotype at equivalent concentrations [2]. These differences in target engagement and downstream biological effects mean that experimental outcomes from one agonist cannot be reliably extrapolated to another. The distinct quantitative fingerprints outlined below underscore the necessity of compound-specific validation for any Hedgehog pathway-dependent application.

Quantitative Comparative Evidence for Purmorphamine (483367-10-8) Against Key Comparators in Hedgehog Signaling


Divergent Smoothened Binding Kinetics: Purmorphamine vs. SAG Agonists and Antagonists

Purmorphamine exhibits a fundamentally different Smoothened (Smo) binding profile compared to other small-molecule agonists and antagonists. In a direct head-to-head radioligand binding study, Purmorphamine showed no significant displacement of [3H]SAG-1.3 or [3H]Cyclopamine, with Ki values >10,000 nM for both. This is in stark contrast to the agonist SAG1.3, which binds with a Ki of 1.0 ± 0.3 nM for [3H]SAG-1.3, and antagonists like cyclopamine (Ki = 13 nM) and GDC-0449 (high-affinity Ki = 1.3 nM) [1].

Smoothened Binding Hedgehog Pathway Competitive Binding Assay Chemical Biology

Greater Potency in Driving Functional Neural Repair Phenotype: Purmorphamine vs. SAG

In a direct comparative study on primary rat Schwann cells (SCs), Purmorphamine (PUR) and Smoothened agonist (SAG) were both shown to induce a repair SC phenotype. Notably, PUR consistently demonstrated a greater potency in driving these effects compared with SAG when tested at the same concentrations. The study identified 2.5 µM PUR as an effective dosage for producing measurable in vitro effects, including increased c-Jun expression, an elongated bipolar morphology, and enhanced neurotrophic factor secretion [1].

Schwann Cells Peripheral Nerve Regeneration Hedgehog Agonists Neuroscience

Robust Osteogenic Induction in Multipotent Progenitors: Comparative Performance Against Analogs

Purmorphamine is a potent inducer of osteoblast differentiation, a hallmark of its Hh pathway activation. In C3H10T1/2 mesenchymal progenitor cells, it induces alkaline phosphatase (ALP) activity, an early osteogenic marker, with a reported EC50 of 0.8 - 1.0 µM . A virtual ligand-based screening study comparing Purmorphamine to several of its structural analogs in human mesenchymal stem cells (hMSCs) found that while Purmorphamine increased ALP activity over control, some analogs exhibited even higher calcium deposition, a later-stage marker, after 5 weeks of differentiation. This positions Purmorphamine as the benchmark for early-stage activation but highlights that analogs may offer advantages for terminal differentiation endpoints [1].

Osteogenesis Mesenchymal Stem Cells Alkaline Phosphatase Bone Tissue Engineering

Unique Ability to Activate Oncogenic and Drug-Resistant Smoothened Mutants

Purmorphamine has a distinctive pharmacological profile allowing it to activate certain Smo mutants that are resistant to other agonists and antagonists. Research has shown that Purmorphamine can activate the cancer-associated Smo mutant SmoW535L (SmoA1) and the GDC-0449 (Vismodegib)-induced resistance mutant SmoD473H, while the antagonist Vismodegib cannot [1]. This contrasts with the agonist SAG, which in some assays has been shown to induce high-level signaling in these mutants but with a different potency profile [1].

Smo Mutants Drug Resistance Vismodegib Oncogenic Signaling Cancer Research

Neuroprotective Efficacy in In Vivo Stroke Model: A Defined Temporal Window

Purmorphamine's in vivo pharmacology has been characterized in a middle cerebral artery occlusion (MCAO) model of ischemic stroke. Intravenous administration of Purmorphamine at 6 hours post-injury resulted in significant neuroprotection and restoration of neurological deficit [1]. This treatment led to a transient upregulation of tissue-type plasminogen activator (tPA), reduced apoptotic cell death, and decreased blood-brain barrier permeability. At 14 days post-injury, it also promoted neovascularization and neurogenesis in the infarct area. Critically, Purmorphamine treatment did not significantly increase the tumorigenic Gli1 level, a common safety concern with Shh pathway activation [1].

Ischemic Stroke Neuroprotection In Vivo Pharmacology Regenerative Medicine

Purmorphamine (CAS 483367-10-8): Recommended Scientific and Pre-Clinical Application Scenarios


Investigating Non-Canonical Smoothened Activation and Drug-Resistant Mutants

Leverage Purmorphamine's unique binding profile (Ki >10,000 nM for [3H]SAG-1.3) to study allosteric or non-competitive Smo activation mechanisms, particularly in cell models expressing oncogenic or Vismodegib-resistant Smo mutants (e.g., SmoW535L, SmoD473H) where other agonists and antagonists fail [1].

Early-Stage Osteogenesis in Multipotent Progenitor and Stem Cell Models

Utilize Purmorphamine as a reliable, well-characterized inducer of early osteoblast differentiation (ALP EC50 ~ 0.8-1.0 µM) in C3H10T1/2 cells or human MSCs. For more robust differentiation, use in combination with BMP-4 (e.g., 1 µM Purmorphamine + 100 ng/mL BMP-4), which yields a >90-fold enhancement in ALP activity in 3T3-L1 cells [2].

Driving Functional Repair Phenotypes in Peripheral Nerve Regeneration Models

Apply Purmorphamine at a validated in vitro concentration of 2.5 µM to induce a repair Schwann cell phenotype in primary rat SCs. Its demonstrated superior potency over SAG makes it the agonist of choice for assays measuring c-Jun expression, neurotrophic factor secretion, and neurite outgrowth in co-culture systems [3].

Post-Ischemic Neuroprotection and Regeneration Studies In Vivo

Employ Purmorphamine in rodent MCAO stroke models to evaluate post-injury neuroprotection. Administer intravenously at a defined 6-hour post-ischemia time point to assess its effects on reducing apoptosis, restoring neurological function, and promoting vascular/neuronal regeneration, with the added benefit of a documented lack of significant Gli1 induction [4].

Technical Documentation Hub

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